AR-M1896

Description

Properties

IUPAC Name |

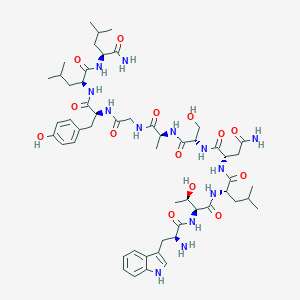

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H81N13O14/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJPPMXJCZETOA-ZKEPBWIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H81N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AR-M1896: A Selective Galanin Receptor 2 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AR-M1896, a synthetic peptide analog of galanin, serves as a critical tool in neuroscience research due to its selective agonist activity at the galanin receptor subtype 2 (GalR2). Structurally, this compound is the C-terminally truncated galanin fragment (2-11) amide, with the amino acid sequence Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH₂.[1] This high selectivity for GalR2 over GalR1 allows for the precise dissection of the physiological roles of GalR2 in various biological processes, including pain modulation, neuroprotection, and seizure activity. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding profile, signaling pathways, and the experimental methodologies used to characterize its function.

I. Ligand Binding and Receptor Selectivity

This compound is a potent and selective agonist for the galanin receptor 2 (GalR2). Its selectivity is a key feature, with a significantly higher affinity for GalR2 compared to the galanin receptor 1 (GalR1). The binding affinities have been quantified through various radioligand and functional assays.

Quantitative Binding Data Summary

| Receptor | Parameter | Value (nM) | Reference Compound(s) |

| GalR2 | IC₅₀ | 1.76 | Galanin |

| GalR1 | IC₅₀ | 879 | Galanin |

| GalR2 | Kᵢ | 88 | - |

| GalR3 | Kᵢ | 271 | - |

Table 1: Binding affinities of this compound for human galanin receptors.[2][3]

The data clearly illustrates the approximately 500-fold greater selectivity of this compound for GalR2 over GalR1.[1] It also exhibits moderate affinity for the GalR3 receptor.[2]

II. Molecular Mechanism of Action and Signaling Pathways

As a G protein-coupled receptor (GPCR) agonist, this compound initiates intracellular signaling cascades upon binding to GalR2. GalR2 is known to couple to Gαq/11 and Gαi/o proteins, leading to the activation of diverse downstream effector systems.

GalR2-Mediated Signaling Cascade

Activation of GalR2 by this compound can trigger the following pathways:

-

Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs).

These signaling events ultimately lead to changes in neuronal excitability and gene expression, underlying the physiological effects of this compound. For instance, in the substantia gelatinosa of the spinal cord, this compound has been shown to decrease membrane excitability. Furthermore, its neuroprotective effects against glutamate (B1630785) toxicity are associated with the counteraction of glutamate-induced c-fos expression and the prevention of cytoskeletal protein disaggregation.

III. Experimental Protocols

The characterization of this compound has been achieved through a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments.

A. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and selectivity of this compound.

Objective: To determine the IC₅₀ and Kᵢ values of this compound at galanin receptor subtypes.

Materials:

-

Cell lines transfected with human GalR1, GalR2, or GalR3.

-

Radioligand (e.g., [¹²⁵I]-galanin).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Scintillation fluid.

Procedure:

-

Prepare cell membranes from the transfected cell lines.

-

In a 96-well plate, add cell membranes, radioligand at a fixed concentration, and varying concentrations of this compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

-

Data are analyzed using non-linear regression to calculate IC₅₀ values, which can be converted to Kᵢ values using the Cheng-Prusoff equation.

B. In Vivo Pain Models

This compound has been studied in various animal models of pain to elucidate the role of GalR2 in nociception.

Objective: To assess the pro-nociceptive or anti-nociceptive effects of this compound in rodent models of neuropathic or inflammatory pain.

Animal Model:

-

Sprague-Dawley rats or C57BL/6 mice.

-

Induction of neuropathic pain (e.g., chronic constriction injury of the sciatic nerve) or inflammatory pain (e.g., intraplantar injection of complete Freund's adjuvant).

Drug Administration:

-

Intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection of this compound or vehicle.

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.

-

Cold Allodynia: Evaluated by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and observing the duration of licking or flinching.

Procedure:

-

Acclimatize animals to the testing environment.

-

Establish a baseline for pain responses before drug administration.

-

Administer this compound or vehicle.

-

Perform behavioral tests at specified time points after drug administration (e.g., 15, 30, 60, 120 minutes).

-

Record and analyze the data to determine the effect of this compound on pain-related behaviors.

C. In Vitro Electrophysiology

Patch-clamp electrophysiology is used to study the effects of this compound on neuronal excitability.

Objective: To investigate the direct effects of this compound on ion channel activity and membrane potential in individual neurons.

Preparation:

-

Acute brain or spinal cord slices from rodents.

-

Primary neuronal cultures.

Recording:

-

Whole-cell patch-clamp recordings are made from identified neurons.

-

Current-clamp mode is used to measure changes in membrane potential and action potential firing.

-

Voltage-clamp mode is used to isolate and measure specific ionic currents.

Procedure:

-

Prepare acute slices or neuronal cultures.

-

Identify and patch onto a target neuron.

-

Establish a stable whole-cell recording.

-

Record baseline electrical activity.

-

Bath-apply this compound at a known concentration.

-

Record changes in membrane potential, firing frequency, or specific ionic currents in the presence of the drug.

-

Wash out the drug to observe recovery of the baseline activity.

IV. Functional Roles and Therapeutic Potential

The selective activation of GalR2 by this compound has revealed its involvement in a range of physiological and pathophysiological processes:

-

Pain Modulation: In normal animals, intrathecal administration of this compound can induce mechanical and cold allodynia, suggesting a pro-nociceptive role for GalR2 in the spinal cord. However, the role of GalR2 in chronic pain states is more complex and may differ depending on the specific pain model.

-

Neuroprotection: this compound has demonstrated neuroprotective effects against glutamate-induced excitotoxicity in primary hippocampal cell cultures. This suggests a potential therapeutic role in conditions associated with neuronal damage, such as stroke and neurodegenerative diseases.

-

Epilepsy: this compound has been shown to have antiepileptogenic properties, preventing the development of full seizures in kindling models of epilepsy. This highlights the potential of GalR2 agonists as novel anti-seizure medications.

Conclusion

This compound is an invaluable pharmacological tool for investigating the multifaceted roles of the galanin receptor 2. Its high selectivity allows for the precise elucidation of GalR2-mediated signaling and its functional consequences in the central and peripheral nervous systems. The data gathered from studies utilizing this compound have significantly advanced our understanding of the therapeutic potential of targeting GalR2 for the treatment of pain, epilepsy, and neurodegenerative disorders. Further research with this and other selective GalR2 ligands will be crucial for the development of novel therapeutics.

References

The Biological Activity of Gal(2-11)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, inflammation, and seizure activity. Its effects are mediated through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The development of receptor-subtype-selective ligands is crucial for dissecting the specific roles of these receptors and for their potential as therapeutic targets. Gal(2-11)amide, a truncated analogue of galanin, has emerged as a key pharmacological tool due to its selective agonist activity at the GalR2 receptor. This technical guide provides an in-depth overview of the biological activity of Gal(2-11)amide, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Receptor Binding Profile

Gal(2-11)amide exhibits a distinct binding profile, with a marked preference for the GalR2 receptor subtype. This selectivity makes it an invaluable tool for studying the physiological functions mediated by GalR2. The binding affinities of Gal(2-11)amide for human and rat galanin receptors are summarized in the table below.

| Receptor Subtype | Species | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Reference |

| GalR1 | Human | Radioligand Binding | Gal(2-11)amide | - | 879 | [1] |

| GalR2 | Rat | Radioligand Binding | Gal(2-11)amide | 88 | 1.76 | [2] |

| GalR3 | Rat | Radioligand Binding | Gal(2-11)amide | 271 | - | [1] |

Table 1: Receptor Binding Affinities of Gal(2-11)amide. This table summarizes the equilibrium dissociation constants (Ki) and the half-maximal inhibitory concentrations (IC50) of Gal(2-11)amide for different galanin receptor subtypes.

Functional Activity

As a selective GalR2 agonist, Gal(2-11)amide effectively activates this receptor, initiating downstream intracellular signaling cascades. Its potency in functional assays underscores its utility in probing GalR2-mediated physiological responses.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| GalR2 | Fluorescence Imaging Plate Reader (FLIPR) | EC50 | 9.32 | [1] |

Table 2: Functional Potency of Gal(2-11)amide. This table shows the half-maximal effective concentration (EC50) of Gal(2-11)amide for the GalR2 receptor.

Signaling Pathways

Activation of the GalR2 receptor by Gal(2-11)amide initiates a cascade of intracellular events. GalR2 is known to couple to both Gq/11 and Gi/o G-proteins, leading to the activation of multiple downstream signaling pathways.

GalR2-Mediated Gq/11 Signaling Pathway

Upon agonist binding, GalR2 activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which can activate various calcium-dependent enzymes, including protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). DAG directly activates PKC.

Figure 1: GalR2 Gq/11 Signaling Pathway. Activation of GalR2 by Gal(2-11)amide leads to the Gq/11-mediated release of intracellular calcium and activation of PKC and CaMKII.

GalR2-Mediated Gi/o Signaling Pathway

GalR2 can also couple to the inhibitory Gi/o protein. This interaction leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular levels of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Furthermore, the βγ subunits of the Gi/o protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

Figure 2: GalR2 Gi/o Signaling Pathway. GalR2 activation can also lead to the Gi/o-mediated inhibition of adenylyl cyclase and activation of the MAPK cascade.

Experimental Protocols

Synthesis and Purification of Gal(2-11)amide

Gal(2-11)amide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Synthesis and Purification:

Figure 3: Synthesis and Purification Workflow. A general workflow for the solid-phase synthesis and subsequent purification of Gal(2-11)amide.

Detailed Protocol:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Leucine) to the deprotected resin. Activate the Fmoc-protected amino acid with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the Gal(2-11) sequence (Leu, Tyr, Gly, Ala, Ser, Asn, Leu, Thr, Trp).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove scavengers and soluble impurities.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization and Lyophilization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). Lyophilize the pure fractions to obtain the final product as a white powder.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Gal(2-11)amide to galanin receptors.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the galanin receptor of interest (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

-

Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [125I]-galanin), and varying concentrations of unlabeled Gal(2-11)amide (competitor).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of Gal(2-11)amide. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Anticonvulsant Activity

The anticonvulsant effects of Gal(2-11)amide can be evaluated in rodent models of seizures.

Example Protocol (6-Hz Seizure Model in Mice):

-

Animal Preparation: Use adult male mice. Administer Gal(2-11)amide or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Seizure Induction: At a predetermined time after drug administration, induce seizures by delivering a 6-Hz electrical stimulus through corneal electrodes.

-

Behavioral Observation: Observe the mice for the presence or absence of a seizure, characterized by behaviors such as stun, forelimb clonus, and twitching of the vibrissae.

-

Data Analysis: Determine the percentage of animals protected from seizures in each treatment group. Calculate the median effective dose (ED50) for the anticonvulsant effect.

In Vivo Assessment of Nociceptive Activity (Formalin Test)

The formalin test is used to assess the effects of Gal(2-11)amide on inflammatory pain.

Protocol Outline:

-

Animal Preparation: Acclimate rats or mice to the testing environment. Administer Gal(2-11)amide or vehicle control.

-

Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one hind paw.

-

Behavioral Scoring: Immediately after the injection, observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

-

Data Analysis: Compare the nociceptive scores between the treated and control groups for both phases of the test to determine the analgesic or pronociceptive effects of Gal(2-11)amide.

Conclusion

Gal(2-11)amide is a potent and selective agonist for the GalR2 receptor. Its well-defined receptor binding profile and functional activity make it an indispensable tool for elucidating the physiological and pathophysiological roles of GalR2. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of Gal(2-11)amide and related compounds, facilitating further research into the therapeutic potential of targeting the galanin system.

References

AR-M1896: A Technical Guide to a Selective Galanin Receptor 2 (GalR2) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M1896 is a synthetic peptide analog of galanin that exhibits high selectivity as an agonist for the galanin receptor 2 (GalR2). Structurally, it is a C-terminally truncated and N-terminally modified fragment of galanin, specifically Gal(2-11)-NH2. This selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological roles of GalR2, distinguishing its functions from those mediated by GalR1 and GalR3. This in-depth technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at human galanin receptor subtypes.

Table 1: Binding Affinity of this compound at Human Galanin Receptors

| Receptor Subtype | Ligand | Assay Type | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| GalR1 | This compound | Radioligand Binding | CHO | [¹²⁵I]pGAL(1-29) | - | 879 | |

| GalR2 | This compound | Radioligand Binding | CHO | [¹²⁵I]pGAL(1-29) | 88 | 1.76 | |

| GalR3 | This compound | Radioligand Binding | CHO | [¹²⁵I]pGAL(1-29) | 271 | - |

Table 2: Functional Potency of this compound at Human Galanin Receptors

| Receptor Subtype | Assay Type | Second Messenger | Cell Line | EC50 (nM) | Reference |

| GalR2 | Calcium Mobilization | Ca²⁺ | Bowes Melanoma | ~10 | |

| GalR2 | Inositol (B14025) Phosphate (B84403) Accumulation | IP₁ | CHO-K1 | ~50 | |

| GalR1 | cAMP Inhibition | cAMP | CHO | >1000 |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

This protocol is adapted from studies determining the binding affinity of galanin analogs.

Objective: To determine the binding affinity (Ki) of this compound for galanin receptor subtypes (GalR1, GalR2, GalR3) expressed in mammalian cells.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human GalR1, GalR2, or GalR3.

-

Radioligand: [¹²⁵I]-porcine Galanin ([¹²⁵I]pGAL(1-29)).

-

Competitor Ligand: this compound.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvesting equipment.

-

Gamma counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture CHO cells expressing the respective galanin receptor subtype to ~80-90% confluency.

-

Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following in duplicate:

-

50 µL of cell membrane preparation.

-

50 µL of [¹²⁵I]pGAL(1-29) at a final concentration of ~0.1 nM.

-

50 µL of binding buffer or increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a gamma counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled galanin, e.g., 1 µM) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This protocol is a general method for measuring Gq-coupled receptor activation.

Objective: To determine the functional potency (EC50) of this compound in stimulating inositol phosphate (IP) accumulation via GalR2.

Materials:

-

Cell Line: CHO-K1 cells stably expressing human GalR2.

-

Labeling Medium: Inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum.

-

[³H]myo-inositol.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

-

Agonist: this compound.

-

Lysis Buffer: 0.1 M Formic acid.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture and Labeling:

-

Seed CHO-K1-GalR2 cells in 24-well plates.

-

When cells reach ~70% confluency, replace the medium with labeling medium containing [³H]myo-inositol (1 µCi/mL) and incubate for 18-24 hours.

-

-

Assay:

-

Wash the cells twice with stimulation buffer.

-

Add 200 µL of stimulation buffer containing increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells.

-

Incubate for 45 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Aspirate the stimulation buffer and add 500 µL of ice-cold lysis buffer to each well.

-

Incubate on ice for 30 minutes.

-

Collect the cell lysates.

-

-

Separation of Inositol Phosphates:

-

Apply the lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [³H]myo-inositol.

-

Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

-

-

Quantification:

-

Add the eluate to scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the this compound concentration.

-

Calculate the EC50 value using non-linear regression analysis.

-

Calcium Mobilization Assay

This is a common method for assessing Gq-coupled receptor activation in real-time.

Objective: To measure the ability of this compound to induce intracellular calcium mobilization through GalR2 activation.

Materials:

-

Cell Line: Bowes Melanoma cells endogenously expressing GalR2 or a recombinant cell line (e.g., HEK293) stably expressing human GalR2.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid.

-

Agonist: this compound.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

-

-

Dye Loading:

-

Remove the culture medium and add 100 µL of assay buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) to each well.

-

Incubate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Measure the baseline fluorescence for 10-20 seconds.

-

Automatically inject 50 µL of this compound at various concentrations (prepared in assay buffer) into each well.

-

Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the ΔF or the ratio of fluorescence at two wavelengths (for Fura-2) against the logarithm of the this compound concentration.

-

Determine the EC50 value using a sigmoidal dose-response curve fit.

-

Signaling Pathways and Visualizations

This compound, as a selective GalR2 agonist, activates downstream signaling cascades primarily through Gq/11 and to a lesser extent, Gi/o G-proteins.

GalR2 Signaling Pathways

-

Gq/11 Pathway: Upon this compound binding, GalR2 couples to Gq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), while IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Gi/o Pathway: GalR2 can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.

Caption: GalR2 signaling pathways activated by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

This diagram outlines the procedure for a fluorescence-based calcium mobilization assay.

Caption: Workflow for a fluorescence-based calcium mobilization assay.

The Role of Galanin Receptor 2 (GalR2) in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge due to the limited efficacy and substantial side effects of current treatments. The galanin system, particularly the Galanin Receptor 2 (GalR2), has emerged as a promising area of investigation for novel analgesic strategies. This technical guide provides an in-depth analysis of the role of GalR2 in preclinical neuropathic pain models. It summarizes quantitative data on receptor expression and the effects of pharmacological modulation, details key experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved. The evidence presented herein highlights the dualistic—and sometimes contradictory—role of GalR2, suggesting that its function is highly dependent on anatomical location and the specific pathophysiological context. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of GalR2 as a potential therapeutic target for neuropathic pain.

Introduction to GalR2 and Neuropathic Pain

Neuropathic pain is characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (an exaggerated response to painful stimuli)[1]. The galanin neuropeptide system is widely distributed in the nervous system and is implicated in various physiological processes, including pain modulation[2][3]. Galanin exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3[4].

GalR2 is of particular interest in the context of pain. It is expressed in key regions of the pain pathway, such as the dorsal root ganglia (DRG) and the dorsal horn of the spinal cord[3]. Unlike the predominantly inhibitory GalR1 receptor, GalR2 couples to multiple G-proteins (Gq, Go, and Gi), enabling it to initiate diverse and complex intracellular signaling cascades. Following peripheral nerve injury, the expression of galanin and its receptors undergoes significant changes, suggesting a dynamic role in the pathophysiology of neuropathic pain. While some studies point to a pro-nociceptive (pain-promoting) role for GalR2, particularly in the periphery and spinal cord, others suggest an anti-nociceptive (pain-relieving) function, especially in higher brain centers. This guide will dissect the available evidence to clarify these roles.

Quantitative Data on GalR2 in Neuropathic Pain Models

The regulation of GalR2 expression and the effects of its pharmacological manipulation are critical to understanding its function. The following tables summarize key quantitative findings from preclinical studies.

Table 1: GalR2 Expression Changes Following Nerve Injury

| Neuropathic Pain Model | Tissue | Time Point Post-Injury | Change in GalR2 Expression | Reference |

| Median Nerve CCI | Dorsal Root Ganglion (DRG) | 1 Week (Peak) | Increased percentage of GalR2-like immunoreactive (LI) neurons | |

| Sciatic Nerve Axotomy | Dorsal Root Ganglion (DRG) | Not Specified | Small decrease in GalR2 mRNA levels | |

| Sciatic Nerve Pinch Injury | Dorsal Root Ganglion (DRG) | Not Specified | Upregulation | |

| Sciatic Nerve CCI | Nucleus Accumbens (NAc) | 14 and 28 Days | Upregulation |

CCI: Chronic Constriction Injury

Table 2: Effects of GalR2 Modulators on Mechanical Allodynia

| Neuropathic Pain Model | Compound | Compound Type | Administration Route | Key Result | Reference |

| Median Nerve CCI | AR-M1896 | Agonist | Intraplantar | Slightly aggravated mechanical allodynia | |

| Median Nerve CCI | M871 | Antagonist | Intraplantar | Significantly attenuated mechanical allodynia at 60 min post-administration | |

| Sciatic Nerve CCI (Bennett Model) | This compound | Agonist | Intrathecal | No effect on mechanical threshold in allodynic rats | |

| Partial Sciatic Nerve Ligation (PSNL) | NAX 409-9 | Preferring Agonist | Not Specified | Significantly reversed mechanical allodynia (342 ± 98% of predrug threshold) | |

| Sciatic Nerve CCI | M1145 | Agonist | Intra-NAc | Induced dose-dependent increases in paw withdrawal threshold (HWT) |

NAc: Nucleus Accumbens

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. This section provides detailed methodologies for key experiments cited in the study of GalR2 and neuropathic pain.

Chronic Constriction Injury (CCI) Neuropathic Pain Model

The CCI model, first described by Bennett and Xie, is a widely used method to induce neuropathic pain in rodents by loosely ligating the sciatic nerve.

-

Animal Model: Adult male Sprague-Dawley rats (typically 100-250g) are commonly used.

-

Anesthesia: Animals are anesthetized, for example, with isoflurane (B1672236) or an intraperitoneal injection of sodium pentobarbital (B6593769) (60 mg/kg).

-

Surgical Procedure:

-

A skin incision is made at the mid-thigh level to expose the common sciatic nerve by separating the biceps femoris and gluteus superficialis muscles.

-

Proximal to the nerve's trifurcation, approximately 7-10 mm of the nerve is freed from surrounding connective tissue.

-

Four loose ligatures (e.g., 4-0 chromic gut suture) are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.

-

The muscle layer is closed with sutures, and the skin incision is closed with wound clips or sutures.

-

-

Post-Operative Care: Animals are allowed to recover for at least 24 hours before behavioral testing begins. Wound clips are typically removed 7-10 days after surgery. Sham surgeries involve the same procedure but without nerve ligation.

Assessment of Mechanical Allodynia (von Frey Test)

The von Frey test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus, a key indicator of tactile allodynia.

-

Apparatus: The test can be performed using manual von Frey filaments (a series of calibrated nylon monofilaments) or an electronic von Frey apparatus (e.g., Dynamic Plantar Aesthesiometer).

-

Habituation: Rats are placed in individual transparent boxes on an elevated mesh floor and allowed to habituate for at least 10-15 minutes before testing begins.

-

Procedure (Electronic von Frey):

-

A movable touch-stimulator unit with a filament (e.g., 0.5 mm diameter) is positioned beneath the animal.

-

The filament is applied perpendicularly to the mid-plantar surface of the hind paw, avoiding the footpads.

-

The apparatus applies a linearly increasing force until the rat withdraws its paw. The force at which withdrawal occurs is automatically recorded as the PWT.

-

To ensure reliability, multiple measurements (at least 3) are taken for each paw, with a minimum of 3-5 minutes between stimulations on the same paw. The first measurement may be excluded from analysis.

-

-

Data Interpretation: A significant decrease in the PWT in the injured (ipsilateral) paw compared to the uninjured (contralateral) paw or baseline measurements indicates the presence of mechanical allodynia. Healthy rats typically have a PWT between 60 to 80 grams.

Intrathecal (i.t.) Injections

Direct administration of compounds to the spinal cord is achieved via intrathecal injection, often requiring a chronic catheter.

-

Catheter Implantation:

-

Under deep anesthesia, a sterile polyethylene (B3416737) catheter (e.g., PE-10) is inserted into the subarachnoid space, typically between the L5 and L6 vertebrae, with its tip advanced to the lumbar enlargement.

-

The external part of the catheter can be secured and tunneled subcutaneously to exit at the back of the neck.

-

Animals are allowed to recover for several days (e.g., 7 days) before drug administration.

-

-

Injection Procedure:

-

A small volume (e.g., 10 µL) of the drug solution is injected through the catheter, followed by a flush of sterile saline to ensure complete delivery.

-

The proper location of the catheter can be confirmed by administering a small dose of lidocaine (B1675312) and observing a temporary motor blockade.

-

Signaling Pathways and Experimental Visualizations

Understanding the molecular mechanisms downstream of GalR2 activation is crucial for targeted drug development. The following diagrams, rendered in DOT language, illustrate these pathways and common experimental designs.

GalR2 Signaling Pathways

GalR2 is known for its ability to couple with multiple G-protein families, leading to diverse cellular responses. Activation can trigger both Gq/11 pathways, leading to phospholipase C activation and calcium mobilization, and Gi/o pathways, which can inhibit adenylyl cyclase or activate MAPK signaling.

References

- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the potential of GalR2 as a drug target for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

AR-M1896: A GalR2 Agonist for Neuroprotection Against Glutamate Excitotoxicity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at high concentrations, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The Galanin Receptor 2 (GalR2) has emerged as a promising therapeutic target for mitigating glutamate-induced neuronal damage. AR-M1896, a selective GalR2 agonist, has demonstrated significant neuroprotective effects in preclinical models of glutamate toxicity. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with the neuroprotective properties of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects by selectively activating GalR2, a G-protein coupled receptor. The primary signaling cascade initiated by this compound binding to GalR2 involves the Gq/11 protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Beyond this canonical pathway, this compound-mediated GalR2 activation has been shown to engage pro-survival signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways is crucial for inhibiting apoptotic processes and promoting neuronal survival in the face of excitotoxic insults.

Quantitative Data on Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound against glutamate-induced toxicity has been quantified in primary neural hippocampal cells. Key findings from these studies are summarized below. It is important to note that while the dose-dependent effects are reported, the precise quantitative data from the primary literature, "The galanin-R2 agonist this compound reduces glutamate toxicity in primary neural hippocampal cells" by Pirondi et al. (2005), is not fully accessible in the public domain. The tables below are structured to present such data clearly, and the available qualitative and semi-quantitative information has been included.

Table 1: Effect of this compound on Glutamate-Induced Neuronal Apoptosis

| This compound Concentration (nM) | Glutamate (0.5 mM) | Percentage of Apoptotic Nuclei (Hoechst Staining) |

| 0 (Control) | - | Baseline |

| 0 (Glutamate only) | + | Significant increase |

| 0.1 | + | Dose-dependent reduction |

| 1 | + | Dose-dependent reduction |

| 10 | + | Dose-dependent reduction |

| 100 | + | Dose-dependent reduction |

| Note: This table is a representation of the expected data presentation. Specific values are not available from the accessed literature. |

Table 2: Effect of this compound on Glutamate-Induced Cytoskeletal Disruption

| This compound Concentration (nM) | Glutamate (0.5 mM) | β-tubulin Disaggregation | MAP-2 Disaggregation |

| 0 (Control) | - | Normal | Normal |

| 0 (Glutamate only) | + | Severe | Severe |

| 1 | + | Reduced | Reduced |

| 10 | + | Significantly reduced | Significantly reduced |

| Note: This table summarizes the qualitative findings. Quantitative scoring of cytoskeletal integrity would be required for a complete dataset. |

Table 3: Effect of this compound on Glutamate-Induced c-Fos Expression

| This compound Concentration | Glutamate (0.5 mM) | c-fos mRNA Upregulation | c-Fos Protein Upregulation |

| 0 (Control) | - | Baseline | Baseline |

| 0 (Glutamate only) | + | Significant increase | Significant increase |

| 1 nM | + | Counteracted | Not specified |

| 10 nM | + | Counteracted | Counteracted |

| Note: This table reflects the reported counteracting effect of this compound on c-fos expression. Precise fold-change values are not available. |

Signaling Pathways

The neuroprotective signaling cascade initiated by this compound is multifaceted, involving both the canonical Gq/11 pathway and pro-survival kinase pathways.

Experimental Workflow

A typical experimental workflow to assess the neuroprotective effects of this compound against glutamate toxicity in primary hippocampal neurons is outlined below.

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon existing research. While the specific protocols from the foundational study by Pirondi et al. (2005) are not fully available, the following are generalized methods based on standard practices in neuroscience research for the key experiments cited.

Primary Hippocampal Neuron Culture

-

Source: Sprague-Dawley rat embryos (E18-E19).

-

Dissociation: Hippocampi are dissected and dissociated using trypsin and DNase I.

-

Plating: Dissociated cells are plated on poly-D-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Medium is partially replaced every 3-4 days. Experiments are typically performed on mature cultures (e.g., 5 days in vitro).

Glutamate Excitotoxicity Induction and this compound Treatment

-

Glutamate Exposure: A stock solution of L-glutamic acid is prepared and diluted in culture medium to a final concentration of 0.5 mM. Neurons are exposed to this solution for a short duration (e.g., 10 minutes) to induce excitotoxicity.

-

This compound Co-treatment: this compound is added to the culture medium simultaneously with the glutamate solution at final concentrations ranging from 0.1 to 100 nM.

Hoechst Staining for Apoptosis Assessment

-

Fixation: After the treatment period (e.g., 24 hours post-glutamate exposure), cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Staining: Cells are washed with PBS and then incubated with Hoechst 33258 or 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.

-

Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope with a DAPI filter set. Apoptotic nuclei are identified by their condensed and fragmented morphology.

Immunocytochemistry for Cytoskeletal Proteins

-

Fixation and Permeabilization: Cells are fixed as described above and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS with 0.1% Triton X-100) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against β-tubulin and MAP-2 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

-

Imaging: Images are acquired using a fluorescence or confocal microscope to visualize the integrity of the neuronal cytoskeleton.

c-Fos Expression Analysis

-

For mRNA (qPCR):

-

RNA Extraction: RNA is extracted from cell lysates at various time points (e.g., 30-150 minutes) after glutamate exposure using a commercial kit.

-

cDNA Synthesis: cDNA is synthesized from the extracted RNA using reverse transcriptase.

-

qPCR: Quantitative PCR is performed using primers specific for c-fos and a housekeeping gene for normalization.

-

-

For Protein (Western Blot or Immunocytochemistry):

-

Protein Extraction: For Western blot, total protein is extracted from cell lysates at a later time point (e.g., 24 hours).

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody against c-Fos, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate.

-

For immunocytochemistry, the protocol is similar to that for cytoskeletal proteins, using a primary antibody against c-Fos.

-

Conclusion

This compound represents a promising neuroprotective agent that mitigates glutamate-induced excitotoxicity through the activation of GalR2 and its downstream signaling pathways. The available data strongly indicate its ability to preserve neuronal integrity and function in the face of excitotoxic insults. Further research, including in vivo studies and the acquisition of more detailed quantitative data, will be crucial for the continued development of this compound as a potential therapeutic for a range of neurological disorders characterized by glutamate excitotoxicity. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the galaninergic system for neuroprotection.

A Technical Guide to Galanin Receptor 2 Signaling Pathways Activated by the Selective Agonist AR-M1896

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it modulates a variety of physiological processes, including neurotransmission, hormone secretion, and nociception. Its actions are mediated by three G-protein coupled receptor (GPCR) subtypes: Galanin Receptor 1 (GalR1), Galanin Receptor 2 (GalR2), and Galanin Receptor 3 (GalR3). GalR2 has garnered significant interest as a therapeutic target due to its distinct signaling profile and its involvement in neuroprotection and mood regulation. This technical guide provides an in-depth overview of the signaling pathways activated by the selective GalR2 agonist, AR-M1896.

This compound is a truncated peptide analog of galanin, [Gal(2-11)-NH2], that exhibits high selectivity for GalR2 over GalR1, making it an invaluable pharmacological tool for elucidating the specific functions of this receptor subtype. This document will detail the primary signaling cascades initiated by this compound-GalR2 interaction, present quantitative data on its binding affinity, and provide comprehensive protocols for key experimental assays.

Quantitative Data: Binding Affinity of this compound

The selectivity of this compound for GalR2 is a critical aspect of its utility in research. The following table summarizes the binding affinities of this compound for the different galanin receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Affinity (nM) | Reference |

| GalR2 | This compound | Competition Binding (IC50) | 1.76 | [1] |

| GalR1 | This compound | Competition Binding (IC50) | 879 | [1] |

| GalR2 | This compound | Competition Binding (Ki) | 88 | |

| GalR3 | This compound | Competition Binding (Ki) | 271 |

Core Signaling Pathways Activated by this compound at GalR2

GalR2 is known to couple to multiple G-protein families, leading to the activation of distinct downstream signaling cascades. The primary pathways initiated by this compound binding to GalR2 are the Gq/11 and Gi/o pathways.

Gq/11-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

The canonical signaling pathway for GalR2 upon agonist binding is through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, modulating cellular activity.

Gi/o-Mediated Pathway: Modulation of Adenylyl Cyclase and ERK1/2 Phosphorylation

In addition to Gq/11 coupling, GalR2 can also signal through the Gi/o family of G-proteins. Activation of Gi/o by this compound leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can impact the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Furthermore, both the Gβγ subunits released from Gi/o and pathways downstream of Gq/11 and PKC can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 (pERK1/2) can then translocate to the nucleus to regulate gene expression and influence cellular processes such as proliferation, differentiation, and survival.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the signaling pathways activated by this compound. Below are methodologies for key assays.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for GalR2.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing human GalR2.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Reaction:

-

In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled galanin (e.g., [¹²⁵I]-galanin), and a range of concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled galanin.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GalR2 activation by this compound.

Methodology:

-

Cell Preparation:

-

Seed cells expressing GalR2 into a black-walled, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM and an anion-transport inhibitor like probenecid (B1678239) to prevent dye leakage.

-

Remove the culture medium and add the dye-loading buffer to the cells.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake and de-esterification.

-

-

Assay Procedure:

-

Wash the cells with assay buffer to remove extracellular dye.

-

Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.

-

Measure the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells and immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the change in fluorescence against the logarithm of the this compound concentration.

-

Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.

-

ERK1/2 Phosphorylation Assay (Western Blotting)

This protocol is used to detect the phosphorylation of ERK1/2 in response to GalR2 activation by this compound.

Methodology:

-

Cell Culture and Stimulation:

-

Culture GalR2-expressing cells to near confluency.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysates and determine the protein concentration.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization and Data Analysis:

-

Strip the membrane and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of pERK1/2 to total ERK1/2 for each sample.

-

Plot the normalized pERK1/2 levels against time or agonist concentration.

-

Conclusion

This compound serves as a potent and selective agonist for the Galanin Receptor 2, activating a dual signaling cascade through Gq/11 and Gi/o G-proteins. The Gq/11 pathway leads to the mobilization of intracellular calcium, while the Gi/o pathway modulates adenylyl cyclase activity and promotes the phosphorylation of ERK1/2. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these signaling events and further explore the therapeutic potential of targeting GalR2. A thorough understanding of these pathways is crucial for the development of novel therapeutics aimed at modulating galaninergic systems in various pathological conditions.

References

Understanding the Pronociceptive Effects of AR-M1896 at Low Doses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M1896 is a synthetic peptide fragment, galanin (2-11), that acts as a selective agonist for the galanin receptor 2 (GalR2). While the galanin system is known for its complex and often contradictory roles in pain modulation, this compound has been a critical pharmacological tool in dissecting the specific functions of GalR2.[1] Notably, at low concentrations, activation of GalR2 by this compound elicits pronociceptive effects, exacerbating pain responses. This guide provides an in-depth technical overview of the mechanisms, experimental validation, and signaling pathways underlying the pronociceptive actions of low-dose this compound.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, including its receptor binding affinity and effective doses used in seminal studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Parameter | Value (nM) | Reference |

| GalR2 | IC50 | 1.76 | |

| GalR1 | IC50 | 879 | |

| GalR2 | Ki | 88 | |

| GalR3 | Ki | 271 |

Table 2: Effective Doses of this compound in Pronociceptive Studies

| Administration Route | Dose | Species | Observed Effect | Reference |

| Intrathecal Infusion | 25 ng / 0.5 µl/h (equimolar to galanin) | Rat | Induction of mechanical and cold allodynia | |

| Intraplantar Injection | Not specified, but enhanced capsaicin-induced nociception 1.7-fold | Rat | Enhancement of capsaicin-induced flinching |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pronociceptive effects of this compound are provided below.

Assessment of Mechanical Allodynia (von Frey Test)

Objective: To measure the mechanical withdrawal threshold in response to a calibrated mechanical stimulus.

Procedure:

-

Place the rat on a wire mesh surface and allow it to acclimate.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw from underneath the mesh.

-

The minimal force that elicits a paw withdrawal reflex is defined as the mechanical withdrawal threshold.

-

A decrease in the withdrawal threshold following this compound administration indicates mechanical allodynia.

Assessment of Cold Allodynia (Acetone Evaporation Test)

Objective: To measure the behavioral response to a non-noxious cooling stimulus.

Procedure:

-

Acclimate the rat in an individual chamber with a wire mesh floor.

-

Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

-

Observe the animal for withdrawal responses (e.g., flinching, licking) for a defined period (e.g., 30 seconds).

-

The frequency or duration of the withdrawal response is recorded. An increased response after this compound administration indicates cold allodynia.

Capsaicin-Induced Nociception (Flinching Test)

Objective: To assess inflammatory pain and the modulatory effects of this compound.

Procedure:

-

Habituate the rat in a clear observation chamber.

-

Administer this compound via the desired route (e.g., intraplantar).

-

Subsequently, inject a dilute solution of capsaicin (B1668287) (e.g., 1.5 µg) into the plantar surface of the hind paw.

-

Record the number of flinches or the cumulative time spent licking the injected paw over a set period (e.g., 5-10 minutes).

-

An increase in flinching or licking behavior in the this compound pre-treated group compared to control indicates a pronociceptive effect.

Intrathecal Administration

Objective: To deliver this compound directly to the spinal cord.

Procedure:

-

Anesthetize the rat following approved institutional protocols.

-

For acute injection, a lumbar puncture is performed between the L4 and L5 vertebrae. For chronic infusion, a catheter is surgically implanted into the intrathecal space.

-

Inject the desired volume of this compound solution (typically 5-10 µl for a bolus injection in rats).

-

Confirm correct placement by observing a tail-flick response.

Visualization of Pathways and Workflows

Signaling Pathway of Pronociceptive GalR2 Activation

At low concentrations, galanin or a GalR2 agonist like this compound induces a pronociceptive effect. This is mediated through the coupling of GalR2 to Gq/11 proteins, which in turn activates the Phospholipase C (PLC) and Protein Kinase C (PKC) pathway, leading to enhanced nociceptor excitability.

Experimental Workflow for Assessing Pronociception

The following diagram illustrates the typical workflow for investigating the pronociceptive effects of this compound in a preclinical model.

References

Methodological & Application

Application Notes and Protocols for AR-M1896 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M1896 is a selective peptide agonist for the Galanin Receptor 2 (GalR2), with moderate affinity for the Galanin Receptor 3 (GalR3). It serves as a critical tool for investigating the physiological and pathophysiological roles of GalR2 in various in vivo models. These application notes provide detailed protocols for the in vivo administration of this compound, specifically focusing on its application in a rat model of neuropathic pain. The provided methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing their own in vivo studies with this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from a key in vivo study investigating the effects of intrathecally administered this compound in a rat model of neuropathic pain (Bennett and Xie model).

Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in Normal Rats

| Treatment Group | Dose | Mechanical Withdrawal Threshold (g) |

| Vehicle (Control) | N/A | Baseline |

| This compound | Equimolar to 25 ng/0.5 µl/h Galanin | Significant Decrease vs. Vehicle |

Table 2: Effect of Intrathecal this compound on Cold Allodynia in Normal Rats

| Treatment Group | Dose | Cold Score |

| Vehicle (Control) | N/A | Baseline |

| This compound | Equimolar to 25 ng/0.5 µl/h Galanin | Significant Increase vs. Vehicle |

Table 3: Effect of Intrathecal this compound on Mechanical Allodynia in Neuropathic Pain Model Rats (Bennett and Xie)

| Treatment Group | Dose | Change in Mechanical Withdrawal Threshold |

| Vehicle (Control) | N/A | No significant change |

| This compound | High Dose | No significant effect |

Experimental Protocols

Formulation of this compound for Intrathecal Administration

Objective: To prepare a sterile, biocompatible solution of this compound for direct administration into the cerebrospinal fluid.

Materials:

-

This compound peptide (lyophilized powder)

-

Sterile, pyrogen-free water for injection

-

Sterile, 0.9% saline

-

(Optional) 10% Acetic Acid solution (sterile)

-

(Optional) Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile, low-protein binding microcentrifuge tubes

-

Sterile, low-protein binding syringe filters (0.22 µm)

-

Vortex mixer

-

Sonicator

Procedure:

-

Peptide Characterization: Before dissolution, note the net charge of the this compound peptide. As a general guideline, basic peptides (net positive charge) are more soluble in acidic solutions, while acidic peptides (net negative charge) are more soluble in basic solutions. Neutral or hydrophobic peptides may require a small amount of organic solvent.

-

Initial Solubilization Attempt:

-

Aseptically, bring the lyophilized this compound vial to room temperature.

-

Attempt to dissolve a small, test amount of the peptide in sterile, pyrogen-free water. Vortex briefly.

-

-

pH Adjustment (if necessary):

-

If the peptide is not soluble in water, and based on its charge, add a small volume of sterile 10% acetic acid dropwise to the solution to lower the pH. Vortex after each addition.

-

-

Use of Organic Solvent for Hydrophobic Peptides (if necessary):

-

If the peptide is highly hydrophobic and insoluble in aqueous solutions, dissolve it first in a minimal amount of sterile DMSO (e.g., 10-20 µl).

-

Once fully dissolved in DMSO, slowly add sterile 0.9% saline dropwise while vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum, ideally below 1%, to avoid toxicity.

-

-

Final Formulation and Sterilization:

-

Once the peptide is fully dissolved, bring the solution to the final desired volume with sterile 0.9% saline.

-

Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile, low-protein binding microcentrifuge tube.

-

Store the prepared solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

-

Intrathecal Catheter Implantation in Rats

Objective: To surgically implant a catheter into the intrathecal space of a rat for chronic drug administration.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, scissors, retractors)

-

Intrathecal catheter (e.g., PE-10 tubing)

-

Sutures

-

Antiseptic solution (e.g., povidone-iodine)

-

Analgesics for post-operative care

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and shave the surgical area over the cisterna magna (at the base of the skull). Secure the rat in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

-

Incision: Make a midline incision over the back of the neck to expose the atlanto-occipital membrane.

-

Catheter Insertion: Carefully make a small incision in the atlanto-occipital membrane. Gently insert the pre-filled (with sterile saline) PE-10 catheter into the intrathecal space and advance it caudally to the desired spinal level (typically the lumbar enlargement for pain studies). A slight tail-flick response may be observed upon correct placement.

-

Securing the Catheter: Suture the catheter to the surrounding musculature to prevent displacement. Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.

-

Closure and Recovery: Close the incision with sutures. Administer post-operative analgesics and allow the rat to recover in a warm, clean cage. Monitor the animal for any signs of neurological deficits. Allow a recovery period of at least 5-7 days before commencing drug administration.

Bennett and Xie Model of Neuropathic Pain

Objective: To induce a state of chronic neuropathic pain in rats through partial ligation of the sciatic nerve.

Materials:

-

Adult male Sprague-Dawley rats

-

Anesthesia

-

Surgical instruments

-

4-0 or 5-0 chromic gut or silk sutures

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and shave the lateral aspect of the thigh of the desired hind limb.

-

Sciatic Nerve Exposure: Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve.

-

Nerve Ligation: Carefully isolate the sciatic nerve and place four loose ligatures around it with a 1-2 mm spacing between each. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Closure and Recovery: Close the muscle and skin incisions with sutures. Administer post-operative analgesics. The development of neuropathic pain behaviors typically occurs over the following days to weeks.

Assessment of Nociceptive Behavior

Objective: To quantify the development of mechanical and cold allodynia in the rat model.

a) Mechanical Allodynia (von Frey Test):

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

The withdrawal threshold is defined as the filament force that elicits a paw withdrawal response in 50% of the applications (as determined by the up-down method).

b) Cold Allodynia (Acetone Test):

-

Place the rat in the testing chamber and allow it to acclimate.

-

Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

-

Measure the duration of paw withdrawal, licking, or flinching in response to the cooling sensation. An increased duration of response indicates cold allodynia.

Signaling Pathways and Experimental Workflows

Application Notes and Protocols: Intrathecal Administration of AR-M1896 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of AR-M1896, a selective Galanin Receptor 2 (GalR2) agonist, through intrathecal administration in rat models. The protocols and data presented are synthesized from preclinical studies investigating the role of GalR2 in various physiological and pathophysiological processes, including pain modulation and neuroprotection.

Introduction

This compound is a peptide analog, specifically galanin (2-11)-amide, that acts as a selective agonist for the galanin receptor 2 (GalR2).[1][2] It exhibits significantly higher affinity for GalR2 compared to GalR1, making it a valuable tool for elucidating the specific functions of GalR2.[1][2] Studies have shown that intrathecal administration of this compound in rats can induce nociceptive behaviors in naive animals, suggesting a pro-nociceptive role for GalR2 in the spinal cord under normal conditions.[1] Conversely, in in-vitro models, this compound has demonstrated neuroprotective effects against glutamate-induced toxicity. These application notes will detail the protocols for intrathecal administration and summarize the key quantitative findings from relevant studies.

Data Presentation

The following tables summarize the quantitative data associated with the use of this compound in rat models and in-vitro preparations.

Table 1: In Vivo Administration and Effects of Intrathecal this compound in Rats

| Parameter | Value | Rat Model | Effect | Reference |

| Infusion Dose | Equimolar to 25 ng/0.5 µL/h of galanin | Normal Sprague-Dawley | Induces mechanical and cold allodynia | |

| Bolus Injection | Not specified in pain studies | Allodynic Bennett Model | No anti-allodynic effect observed | |

| Behavioral Outcome | Increased cold score | Normal Sprague-Dawley | Pronociceptive effect |

Table 2: In Vitro Concentrations and Effects of this compound

| Concentration | Cell Type/Preparation | Effect | Reference |

| 0.1 - 100 nM | Primary neural hippocampal cells | Antagonized glutamate-induced nuclear alterations in a dose-dependent manner | |

| 1 and 10 nM | Primary neural hippocampal cells | Reduced glutamate-induced morphological alterations and c-Fos expression | |

| 0.5 - 1.0 µM | Substantia gelatinosa neurons (whole-cell recording) | Activated GalR2, decreased membrane excitability |

Table 3: Receptor Binding Affinity of this compound

| Parameter | Receptor | Value | Reference |

| IC₅₀ | GalR2 | 1.76 nM | |

| IC₅₀ | GalR1 | 879 nM | |

| Kᵢ | GalR2 | 88 nM | |

| Kᵢ | GalR3 | 271 nM |

Experimental Protocols

Protocol 1: Intrathecal Catheter Implantation for Chronic Administration

This protocol is adapted from established methods for chronic intrathecal drug delivery in rats.

Materials:

-

Male Sprague-Dawley rats (200-285 g)

-

Anesthetic (e.g., Isoflurane)

-

Polyurethane catheter

-